molecular formula C23H21FN2O2 B12352794 quinolin-8-yl1-(2-fluoropentyl)-1H-indole-3-carboxylate CAS No. 2365471-10-7

quinolin-8-yl1-(2-fluoropentyl)-1H-indole-3-carboxylate

Cat. No.: B12352794
CAS No.: 2365471-10-7
M. Wt: 376.4 g/mol
InChI Key: UICLYSQZTBGUIE-UHFFFAOYSA-N
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Description

Quinolin-8-yl1-(2-fluoropentyl)-1H-indole-3-carboxylate is a synthetic compound that belongs to the class of indole-based synthetic cannabinoids These compounds are designed to mimic the effects of naturally occurring cannabinoids found in the cannabis plant

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinolin-8-yl1-(2-fluoropentyl)-1H-indole-3-carboxylate typically involves multiple steps, starting with the preparation of the indole core. The indole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Once the indole core is prepared, the next step involves the introduction of the quinolin-8-yl group. This can be achieved through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones or aldehydes in the presence of a Lewis acid catalyst.

The final step in the synthesis involves the introduction of the 2-fluoropentyl group and the carboxylate ester. This can be achieved through a nucleophilic substitution reaction, where the indole core is reacted with a suitable fluorinated alkyl halide in the presence of a base, followed by esterification with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This typically requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Additionally, industrial production may involve the use of continuous flow reactors and automated systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Quinolin-8-yl1-(2-fluoropentyl)-1H-indole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolin-8-yl1-(2-fluoropentyl)-1H-indole-3-carboxylic acid.

    Reduction: Reduction reactions can convert the carboxylate ester to the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the indole or quinoline moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve the use of alkyl halides and bases such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Quinolin-8-yl1-(2-fluoropentyl)-1H-indole-3-carboxylic acid.

    Reduction: Quinolin-8-yl1-(2-fluoropentyl)-1H-indole-3-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Quinolin-8-yl1-(2-fluoropentyl)-1H-indole-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a model compound to study the reactivity and properties of synthetic cannabinoids.

    Biology: Investigated for its interactions with cannabinoid receptors and potential effects on cellular signaling pathways.

    Medicine: Explored for its potential therapeutic applications, such as pain management and anti-inflammatory effects.

    Industry: Used in the development of new synthetic cannabinoids for research and potential pharmaceutical applications.

Mechanism of Action

The mechanism of action of quinolin-8-yl1-(2-fluoropentyl)-1H-indole-3-carboxylate involves its interaction with cannabinoid receptors, particularly CB1 and CB2 receptors. Upon binding to these receptors, the compound can modulate various signaling pathways, leading to effects such as analgesia, anti-inflammation, and modulation of neurotransmitter release. The specific molecular targets and pathways involved may vary depending on the context of its use and the biological system being studied.

Comparison with Similar Compounds

Quinolin-8-yl1-(2-fluoropentyl)-1H-indole-3-carboxylate can be compared with other synthetic cannabinoids, such as:

    JWH-018: Another indole-based synthetic cannabinoid with similar receptor binding properties.

    AM-2201: A fluorinated synthetic cannabinoid with high affinity for CB1 and CB2 receptors.

    UR-144: A synthetic cannabinoid with a different core structure but similar pharmacological effects.

Uniqueness

This compound is unique due to its specific structural features, such as the presence of the quinoline moiety and the 2-fluoropentyl group

Properties

CAS No.

2365471-10-7

Molecular Formula

C23H21FN2O2

Molecular Weight

376.4 g/mol

IUPAC Name

quinolin-8-yl 1-(2-fluoropentyl)indole-3-carboxylate

InChI

InChI=1S/C23H21FN2O2/c1-2-7-17(24)14-26-15-19(18-10-3-4-11-20(18)26)23(27)28-21-12-5-8-16-9-6-13-25-22(16)21/h3-6,8-13,15,17H,2,7,14H2,1H3

InChI Key

UICLYSQZTBGUIE-UHFFFAOYSA-N

Canonical SMILES

CCCC(CN1C=C(C2=CC=CC=C21)C(=O)OC3=CC=CC4=C3N=CC=C4)F

Origin of Product

United States

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